molecular formula C12H14N4O7S2 B109839 Thiencarbazone-methyl CAS No. 317815-83-1

Thiencarbazone-methyl

Cat. No.: B109839
CAS No.: 317815-83-1
M. Wt: 390.4 g/mol
InChI Key: XSKZXGDFSCCXQX-UHFFFAOYSA-N
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Description

Thiencarbazone-methyl is a synthetic herbicide belonging to the triazolone class. It is widely used in agriculture for the control of grassy and broad-leaved weeds. This compound is known for its high efficacy and low application rates, making it a valuable tool in modern farming practices .

Mechanism of Action

Target of Action

Thiencarbazone-methyl, also known as TCM, is a herbicide that primarily targets a variety of grassy and broad-leaved weeds . The primary target of TCM is the enzyme Acetolactate Synthase (ALS), which plays a crucial role in the production of branched-chain amino acids .

Mode of Action

TCM acts as an ALS inhibitor . It is systemic in nature, meaning it is absorbed by both the roots and leaves of plants . Once absorbed, TCM inhibits the ALS enzyme, disrupting the production of essential amino acids. This disruption leads to the cessation of plant growth, ultimately resulting in the death of the weed .

Biochemical Pathways

The inhibition of the ALS enzyme by TCM disrupts the synthesis of the branched-chain amino acids valine, leucine, and isoleucine . These amino acids are vital for protein synthesis and plant growth. The disruption of these pathways leads to the cessation of plant growth and eventually plant death .

Pharmacokinetics

The absorption, translocation, and metabolism of TCM have been studied in various weed species . Forty-eight hours after foliar microapplication, TCM absorption was highest in ivyleaf morningglory (60%), followed by field bindweed (50%), wild buckwheat (35%), tall morningglory (17%), and hedge bindweed (9%) . In all species, TCM was translocated systemically . The translocation pattern is species-specific, with more translocation in tall morningglory and wild buckwheat .

Result of Action

The inhibition of the ALS enzyme by TCM leads to the cessation of plant growth, ultimately resulting in the death of the weed . The efficacy of TCM varies among species. For instance, wild buckwheat had the lowest value for the dose at which 50% of the activity occurs (2.1 g ai ha −1 TCM), followed by hedge bindweed and ivyleaf morningglory . Even at the lowest tested concentration of TCM, wild buckwheat was controlled by over 90% .

Action Environment

The environmental fate of TCM has been assessed through diverse experiments involving adsorption, desorption, hydrolysis, photo-degradation, and degradation in ten distinct soils . The results depict moderate binding and low persistence of TCM to the selected soils whilst being highly susceptible to transformative pathways . The adsorption coefficient value ranged from 4.3 to 26.4 µgml −1 . Minimum half-life in hydrolysis, photo-degradation, and soil degradation experiments was 18, 18.7, and 16 days, respectively; while, the highest was 22, 22.6, and 23.9 days, respectively . These findings suggest that the action, efficacy, and stability of TCM can be influenced by various environmental factors such as soil type and weather conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiencarbazone-methyl is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated monitoring systems to optimize the reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Thiencarbazone-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiencarbazone-methyl has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of herbicide action and degradation.

    Biology: Investigated for its effects on various plant species and its interactions with soil microorganisms.

    Medicine: Explored for its potential use in developing new drugs due to its unique chemical structure.

    Industry: Applied in the formulation of herbicide products for agricultural use

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high efficacy at low application rates and its ability to control a broad spectrum of weeds. Its unique chemical structure allows for effective inhibition of acetolactate synthase, making it a valuable tool in integrated weed management programs .

Properties

IUPAC Name

methyl 4-[(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O7S2/c1-6-8(7(5-24-6)9(17)22-3)25(20,21)14-10(18)16-12(19)15(2)11(13-16)23-4/h5H,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKZXGDFSCCXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)OC)S(=O)(=O)NC(=O)N2C(=O)N(C(=N2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058275
Record name Thiencarbazone-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317815-83-1
Record name Thiencarbazone-methyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317815-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiencarbazone-methyl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiencarbazone-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiencarbazone-methyl (ISO); methyl 4-[(4,5-dihydro-3-methoxy-4- methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonylsulfamoyl]-5- methylthiophene-3- carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIENCARBAZONE-METHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MX00PIM4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (3) (100 mmol) were initially charged in 200 ml of xylene and heated to 70° C. At this temperature, 119 g of a 22% solution of methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate (2) (100 mmol) in dry xylene were metered in. The mixture was stirred at 70° C. for a further 5.8 h. Subsequently, workup was effected at room temperature by filtering the precipitated product. After washing with 50 ml of xylene and subsequently drying, 36.4 g of methyl 4-({[(3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]amino}-sulfonyl)-5-methylthiophene-3-carboxylate (4) (91% of theory, content relative to standard: 97.5%) of melting point 201° C. were obtained.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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